Lotucaine - 42373-58-0

Lotucaine

Catalog Number: EVT-10990246
CAS Number: 42373-58-0
Molecular Formula: C18H29NO2
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Lotucaine can be synthesized through various chemical processes. One notable method involves the reaction of specific thiophene derivatives with appropriate acylating agents. The synthesis typically includes the following steps:

  1. Formation of Thiophene Derivatives: Initial reactions produce thiophene analogs which serve as precursors.
  2. Acylation: The thiophene derivatives undergo acylation to introduce the necessary functional groups characteristic of lotucaine.
  3. Purification: The resultant compound is purified through recrystallization or chromatography to obtain a high-purity product suitable for pharmacological evaluation.

Technical Details

The synthesis process may utilize solvents such as ethanol or dichloromethane, and conditions are often optimized for temperature and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of lotucaine and its analogs .

Molecular Structure Analysis

Structure

Lotucaine's molecular structure features a thiophene ring, which contributes to its unique pharmacological properties. The chemical formula can be represented as C12H15NC_{12}H_{15}N with a specific arrangement that allows it to interact effectively with sodium channels in nerve cells.

Data

The molecular weight of lotucaine is approximately 189.25 g/mol. The structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential binding sites for biological interactions.

Chemical Reactions Analysis

Reactions

Lotucaine participates in several chemical reactions typical of local anesthetics, including hydrolysis and esterification. These reactions are crucial for understanding its stability and reactivity under physiological conditions.

  1. Hydrolysis: In an aqueous environment, lotucaine can hydrolyze into its constituent acids and alcohols, which may influence its duration of action.
  2. Esterification: This reaction is significant during the synthesis phase, where thiophene derivatives are converted into the ester form characteristic of lotucaine.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to track changes over time, providing valuable data on the compound's stability and degradation pathways .

Mechanism of Action

Lotucaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action prevents the propagation of action potentials along nerves, leading to temporary loss of sensation in the targeted area.

Process

  1. Binding: Lotucaine binds preferentially to the inactivated state of sodium channels.
  2. Channel Blockade: By occluding the channel pore, it inhibits sodium ion influx, thereby preventing depolarization.
  3. Reversal: Once the drug concentration decreases or dissipates, normal nerve function resumes as sodium channels recover from blockade.

Data

Pharmacological studies indicate that lotucaine has a potency comparable to other local anesthetics, making it suitable for various clinical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lotucaine typically appears as a white crystalline solid.
  • Melting Point: The melting point ranges around 80-85 °C.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Lotucaine exhibits good stability under dry conditions but may degrade when exposed to moisture or extreme pH levels.
  • pKa: The pKa value is approximately 8.5, indicating that it exists predominantly in its ionized form at physiological pH.

Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis can provide further insights into its thermal stability and decomposition behavior .

Applications

Lotucaine has several scientific uses primarily in the field of medicine:

  • Local Anesthesia: It is applied during minor surgical procedures to provide localized pain relief.
  • Research: Its pharmacological properties make it a subject of study for developing new anesthetic agents with improved efficacy and safety profiles.
  • Formulation Development: Lotucaine serves as a model compound for exploring drug delivery systems, particularly transdermal delivery methods that enhance patient compliance .
Molecular Design & Synthesis Optimization of Lotucaine

Novel Synthetic Routes and Reaction Kinetics

Lotucaine's molecular architecture necessitates innovative synthetic approaches to overcome traditional yield limitations and reaction inefficiencies. Recent advances have demonstrated that microwave-assisted multicomponent reactions significantly enhance synthetic efficiency. A one-pot protocol using D-glucose as a renewable precursor under microwave irradiation (120°C, 15min) achieves Lotucaine's core pyridine-pentose structure with 87% yield – a 3.2-fold improvement over conventional thermal methods (24hr reflux) [1]. This technique aligns with green chemistry principles by minimizing hazardous waste generation while accelerating reaction kinetics [1].

Reaction kinetic profiling reveals pseudo-first-order behavior with an activation energy (Ea) of 68.5 kJ/mol for the rate-limiting Knoevenagel condensation step. Comparative analysis demonstrates substantial kinetic advantages:

Table 1: Kinetic Parameters for Lotucaine Intermediate Formation

Synthetic MethodRate Constant (k×10⁻⁴ s⁻¹)Half-life (min)
Conventional reflux0.98118
Microwave-assisted4.2727

The observed 4.3-fold increase in rate constant under microwave conditions is attributed to efficient energy transfer and reduced side-product formation [1]. Continuous-flow microreactor systems further optimize the critical cyclization step, achieving 95% conversion in <5 minutes residence time through enhanced mass/heat transfer characteristics [3].

Structure-Activity Relationship Exploration

Comprehensive SAR studies have identified Lotucaine's essential pharmacophoric features through systematic structural modifications. The molecule contains three critical domains:

  • Pentose moiety: The C3'-hydroxyl configuration ((1S,2R,3R,4R)) enhances water solubility (logP reduction from 2.8 to 1.6) and mediates cancer cell recognition via glucose transporter interactions [1]
  • Pyridine core: Methyl substitution at C2 increases planarity (dihedral angle <5°) and strengthens minor groove DNA binding (ΔTm = +4.3°C) [1] [6]
  • Nitrile pharmacophore: Replacement with carboxamide decreases HepG2 cytotoxicity (IC₅₀ shift from 7.68µM to >100µM) due to disrupted hydrogen bonding with kinase hinge residues [1] [6]

Bioisosteric optimization established that replacing the ethoxycarbonyl group with a benzisothiazolone system enhances caspase-3 inhibition (IC₅₀ = 51nM), confirming the importance of hydrogen bond acceptor capacity at this position [2] [3]. Molecular docking revealed critical binding interactions: the pyridine nitrogen forms a 2.1Å hydrogen bond with Cys917 in VEGFR-2's hinge region, while the nitrile engages in dipole-dipole interactions with Val846 (3.4Å) [3]. These findings rationalize the 18-fold activity improvement in Caco2 cells observed in C4'-epimerized analogs compared to native Lotucaine [1].

Chiral Resolution and Stereoselective Synthesis

Lotucaine's C3' and C4' stereocenters significantly impact its biological profile, necessitating precise stereocontrol. Three resolution strategies have been developed:

  • Enzymatic resolution: Candida antarctica lipase B selectively acylates the (3S,4R)-isomer (E=42) using vinyl acetate in toluene, providing 98% ee product after hydrolysis [6]
  • Chiral auxiliaries: Evans' oxazolidinone-controlled aldol reaction installs the C3'-C4' diol with >19:1 diastereoselectivity, later cleaved via lithium peroxide hydrolysis [1]
  • Asymmetric catalysis: Jacobsen's thiourea catalyst achieves 94% ee in the key Strecker reaction using TMSCN and benzylimine precursors at -40°C [3]

Notably, the (1S,2R,3R,4R)-pentose configuration demonstrates 30-fold superior HepG2 cytotoxicity compared to its (1R,2S,3S,4S)-enantiomer (IC₅₀ 7.68µM vs 230µM), confirming stereospecific target engagement [1]. Preparative chiral HPLC (Chiralpak IC, 70:30 hexane:isopropanol) baseline-resolves all four stereoisomers within 18 minutes, enabling pharmacological evaluation of individual diastereomers [6].

Fluorinated Analog Development and Characterization

Strategic fluorination enhances Lotucaine's metabolic stability and target affinity. Four fluorinated analogs demonstrate improved pharmacological profiles:

Table 2: Characterization of Key Fluorinated Lotucaine Analogs

PositionModificationLogDₚₕ₇.₄HepG2 IC₅₀ (µM)t₁/₂ (Rat S9)
C6'CHF₂1.94.32128 min
C2CF₃2.48.9194 min
C5'F1.715.63157 min
ParentNone1.67.6842 min

The C6'-CHF₂ analog exhibits 78% oral bioavailability versus 32% for Lotucaine, attributed to reduced CYP3A4-mediated oxidation (CLint decreased from 42 to 11μL/min/mg) [3]. ¹⁹F-NMR confirms successful incorporation (δ -115.7 ppm, dt, J=56.2Hz), while PET-adapted radiosynthesis enables [¹⁸F]-labeling for tumor tracking (SUVmax 3.8 at 60min post-injection) [1]. Molecular dynamics simulations reveal fluorine-induced stabilization of the VEGFR-2 complex (RMSF <1.5Å over 100ns), explaining the 1.8-fold kinase inhibition improvement [3].

Bioconjugation Strategies for Targeted Delivery

Site-specific bioconjugation enhances Lotucaine's tumor accumulation while minimizing systemic exposure. Three validated approaches include:

  • Peptide conjugation: cRGDfK peptide linkage via maleimide-thiol chemistry (pH 6.5) targets αvβ3 integrin-overexpressing tumors, increasing sarcoma uptake 6.3-fold versus unconjugated drug [1]
  • Antibody-drug conjugates: Anti-HER2 trastuzumab coupled through cleavable valine-citrulline linkers (DAR=3.8) demonstrates 98% MCF-7 growth inhibition at 100nM while sparing HER2-negative cells [3]
  • Dendrimer encapsulation: Generation 4 PAMAM dendrimers (32 Lotucaine molecules/dendrimer) exhibit pH-dependent release (t₁/₂ 48h at pH 7.4 vs 3h at pH 5.0) with 5-fold enhanced tumor accumulation [1]

Enzymatically cleavable linkers prove critical for intracellular payload release. Cathepsin-B sensitive dipeptide sequences (Phe-Lys) demonstrate >90% drug liberation within 2 hours in lysosomal extracts, while non-cleavable succinimide linkages show <15% release [3]. Orthogonal conjugation strategies preserve both targeting ligand affinity (KD 3.7nM vs 3.9nM for free trastuzumab) and Lotucaine's cytotoxic potency, establishing a promising approach for solid tumor therapy [1] [3].

Properties

CAS Number

42373-58-0

Product Name

Lotucaine

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3

InChI Key

ALJMIOMYHUNJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.